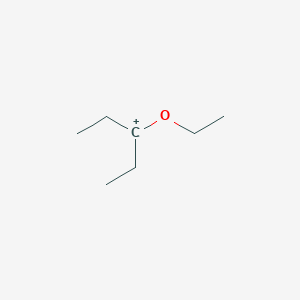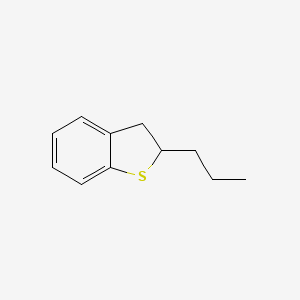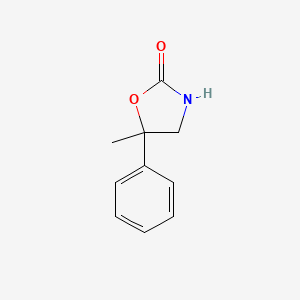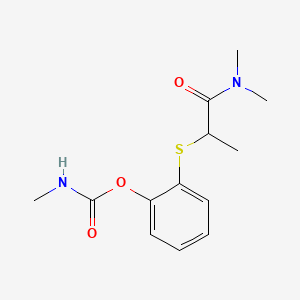![molecular formula C10H8Cl2 B14637439 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene CAS No. 56485-66-6](/img/structure/B14637439.png)
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is a chemical compound with the molecular formula C10H8Cl2. It is a derivative of cycloprop[a]indene and is characterized by the presence of two chlorine atoms attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene can be synthesized through a modified literature procedure. The synthesis involves the reaction of indene with a suitable chlorinating agent under controlled conditions. For example, indene can be reacted with benzyl chloride in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of cycloprop[a]indene derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted cycloprop[a]indene derivatives, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various cycloprop[a]indene derivatives, which are of interest in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: This compound has a similar cyclopropane ring structure but with different substituents.
Spiro 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1,1’-2’,3’-dihydro-1’H-indene: Another derivative of cycloprop[a]indene with a spiro structure.
Uniqueness
1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene is unique due to its specific substitution pattern and reactivity.
Propriétés
Numéro CAS |
56485-66-6 |
|---|---|
Formule moléculaire |
C10H8Cl2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
1,1-dichloro-6,6a-dihydro-1aH-cyclopropa[a]indene |
InChI |
InChI=1S/C10H8Cl2/c11-10(12)8-5-6-3-1-2-4-7(6)9(8)10/h1-4,8-9H,5H2 |
Clé InChI |
AHKMTYYNJSRCQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2(Cl)Cl)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


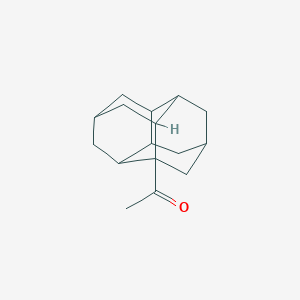
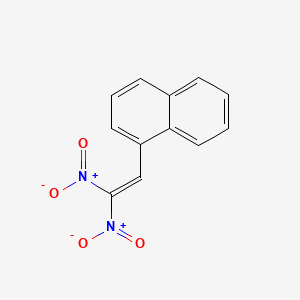
![1-amino-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14637381.png)
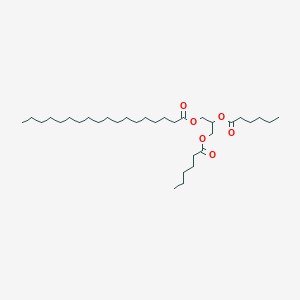
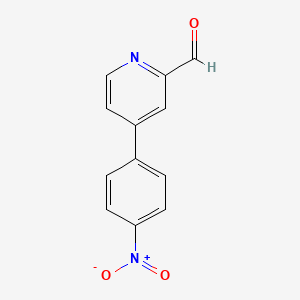

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
